

The Technical Guide to Gal-ARV-771: A Targeted Approach to Cancer Research

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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582329

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This in-depth technical guide provides a comprehensive overview of **Gal-ARV-771**, a novel proteolysis-targeting chimera (PROTAC) designed for targeted cancer research. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visualizations of its associated signaling pathways and workflows.

Core Concepts: From ARV-771 to Targeted Degradation with Gal-ARV-771

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader.[1][2] It functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins.[3][4] ARV-771 is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1][2] This dual binding facilitates the formation of a ternary complex between the BET protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[1][2]

The degradation of BET proteins, particularly BRD4, has significant anti-cancer effects. BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of oncogenes such as c-MYC.[2] By degrading BRD4, ARV-771 effectively suppresses c-MYC expression,

leading to cell cycle arrest and apoptosis in cancer cells.[2][5] Furthermore, in prostate cancer models, ARV-771 has been shown to suppress Androgen Receptor (AR) signaling.[2][5]

Gal-ARV-771 is a prodrug of ARV-771, engineered for targeted delivery to senescent cancer cells.[6][7] This is achieved by attaching a galactose moiety to the ARV-771 molecule.[6] Senescent cells are characterized by the upregulation of senescence-associated β -galactosidase (SA- β -gal).[6] In the presence of SA- β -gal, the galactose group is cleaved from **Gal-ARV-771**, releasing the active ARV-771 molecule specifically within the target senescent cells.[6] This targeted activation mechanism aims to increase the therapeutic window and reduce potential off-target effects of the potent BET degrader.[6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARV-771 and **Gal-ARV-771** in various cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of ARV-771

Compound	Cell Line	Cancer Type	DC50 (nM)	IC50 (nM)	Reference(s)
ARV-771	22Rv1	Castration-Resistant Prostate Cancer	< 5	< 1	[8]
ARV-771	VCaP	Castration-Resistant Prostate Cancer	< 5	-	[8]
ARV-771	LnCaP95	Castration-Resistant Prostate Cancer	< 5	-	[8]
ARV-771	HepG2	Hepatocellular Carcinoma	-	~250 (at 72h)	[5]
ARV-771	Hep3B	Hepatocellular Carcinoma	-	~250 (at 72h)	[5]
ARV-771	A549 (non-senescent)	Lung Cancer	-	3,290	[6]
ARV-771	A549 (senescent)	Lung Cancer	-	640	[6]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Comparative In Vitro Activity of **Gal-ARV-771** and ARV-771

Compound	Cell Line	Condition	DC50 (nM)	IC50 (nM)	Senolytic Index (IC50 non-senescent / IC50 senescent)	Reference
Gal-ARV-771	A549	Non-senescent	-	3,290	5.14	[6]
Gal-ARV-771	A549	Senescent	18.3	640	[6]	
ARV-771	A549	Non-senescent	-	640	1.0	[6]
ARV-771	A549	Senescent	-	640	[6]	

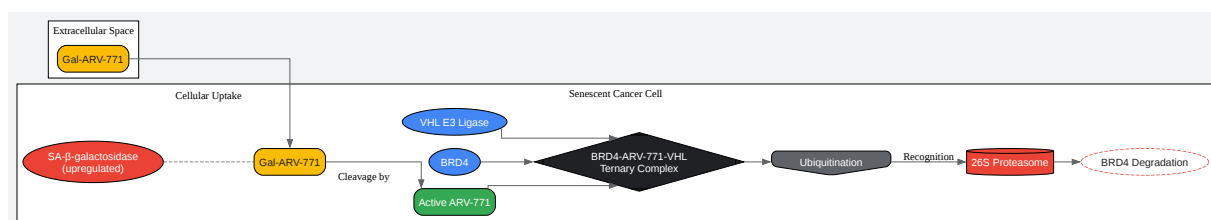
Table 3: In Vivo Efficacy of ARV-771

Animal Model	Cancer Type	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI) / Regression	Reference
22Rv1 Xenograft (Nu/Nu mice)	Castration-Resistant Prostate Cancer	30 mg/kg ARV-771 (s.c.)	Daily	Tumor Regression	[1]
VCaP Xenograft (SCID mice)	Castration-Resistant Prostate Cancer	ARV-771 (s.c.)	Intermittent	60% TGI	[1]
HepG2 Xenograft (Nude mice)	Hepatocellular Carcinoma	ARV-771	25 days	Significant reduction in tumor volume and weight	[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of **Gal-ARV-771**, its impact on key signaling pathways, and a typical experimental workflow for its evaluation.

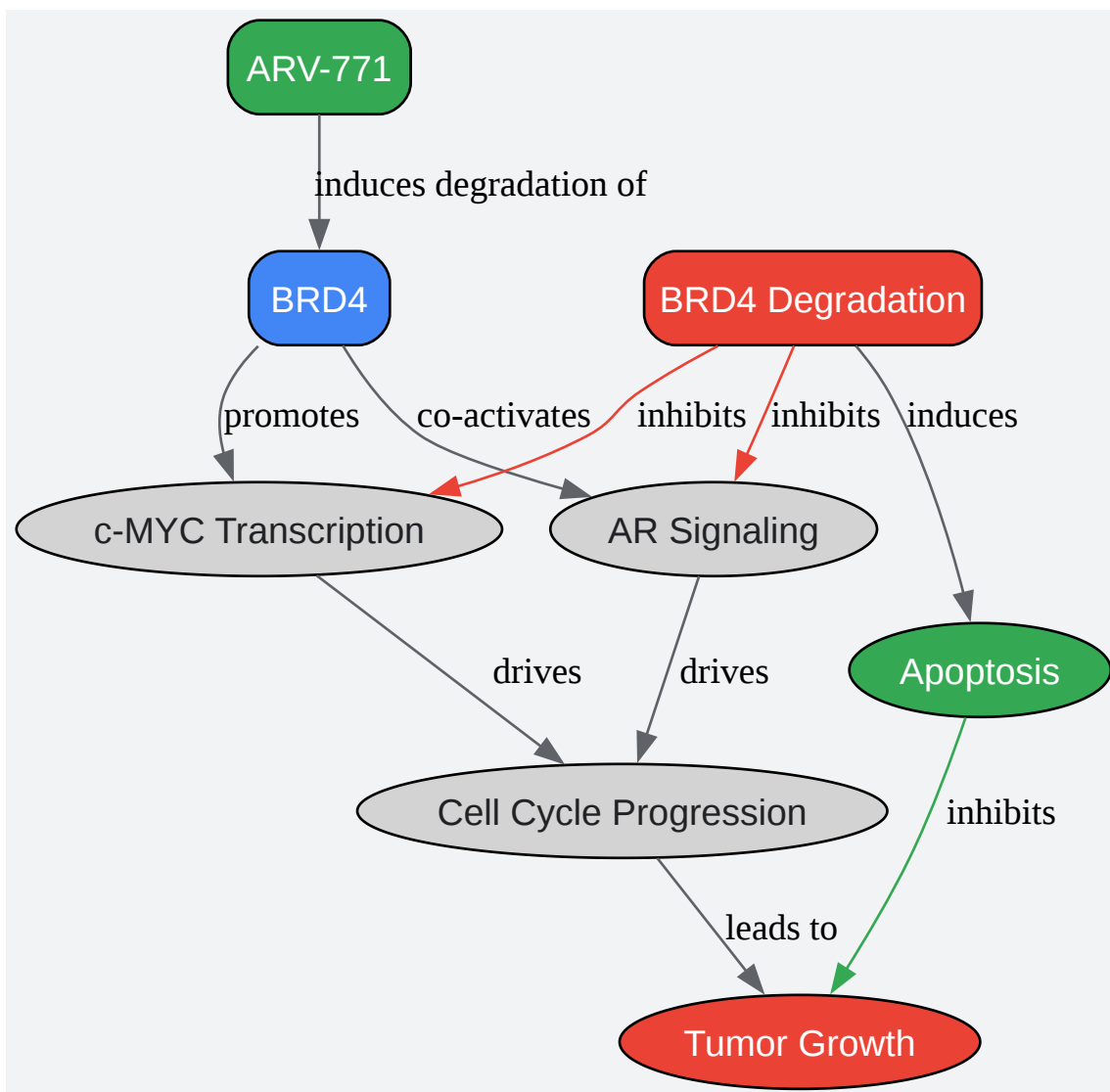
Mechanism of Action of Gal-ARV-771



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Caption: Mechanism of **Gal-ARV-771** activation and subsequent BRD4 degradation.

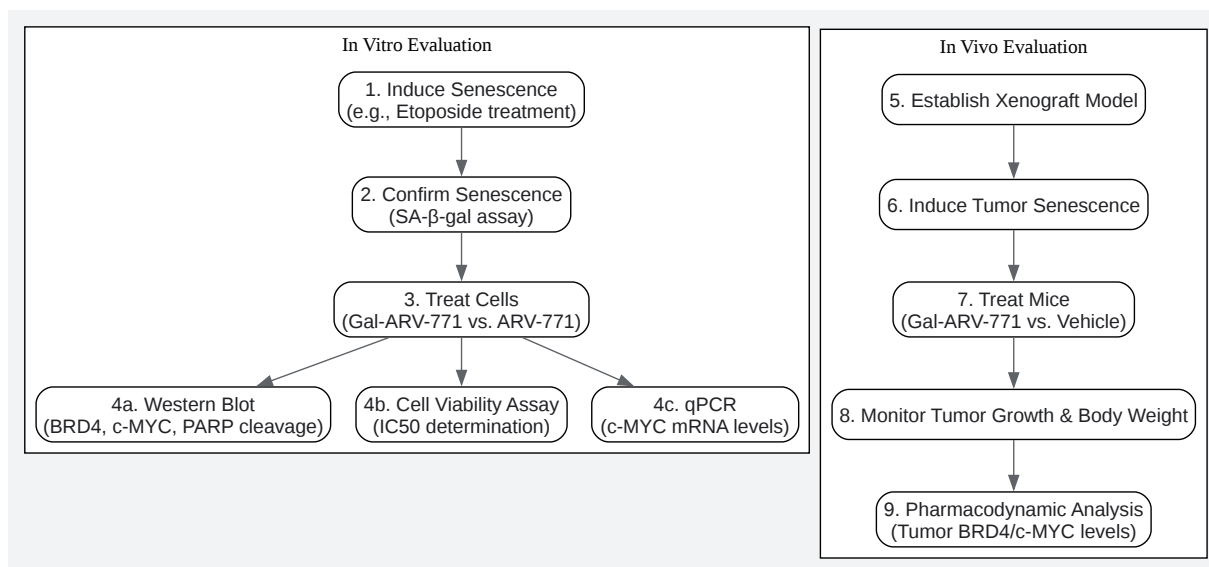
Downstream Signaling Pathway of BRD4 Degradation



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Caption: Downstream effects of ARV-771-mediated BRD4 degradation.

Experimental Workflow for Evaluating Gal-ARV-771



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